molecular formula C21H17ClN2O3S B11312626 3-chloro-6-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B11312626
M. Wt: 412.9 g/mol
InChI Key: SKTBTNXZNBDROX-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene core, a benzoxazine ring, and various functional groups such as chloro, methyl, and carboxamide. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives, which undergo a series of reactions such as chlorination, methylation, and carboxamidation. The reaction conditions may vary, but common reagents include chlorinating agents like thionyl chloride, methylating agents like methyl iodide, and carboxamidation reagents like carbonyldiimidazole. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for optimizing the yield and quality of the compound. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chloro group .

Scientific Research Applications

3-chloro-6-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C21H17ClN2O3S

Molecular Weight

412.9 g/mol

IUPAC Name

3-chloro-6-methyl-N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H17ClN2O3S/c1-3-8-24-15-10-13(5-7-16(15)27-11-18(24)25)23-21(26)20-19(22)14-6-4-12(2)9-17(14)28-20/h3-7,9-10H,1,8,11H2,2H3,(H,23,26)

InChI Key

SKTBTNXZNBDROX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4CC=C)Cl

Origin of Product

United States

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